2-Amino-4-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

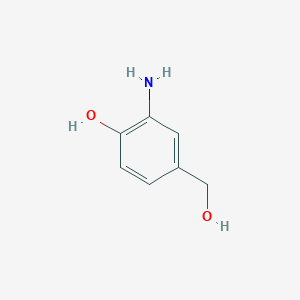

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKCAMDGXRBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-(hydroxymethyl)phenol CAS number 52820-13-0 properties

An In-depth Technical Guide to 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0)

Introduction: A Versatile Phenolic Building Block

This compound is a multifunctional organic compound belonging to the aminophenol class. Characterized by a benzene ring substituted with amino, hydroxyl, and hydroxymethyl groups, this molecule serves as a versatile intermediate and building block in various chemical sectors. Its unique arrangement of functional groups imparts a distinct reactivity profile, making it a compound of significant interest in the synthesis of dyes, advanced polymers, and potential pharmaceutical agents. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific data to support advanced research and development applications.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These properties govern its behavior in different solvents and physical states, which is critical information for reaction setup, purification, and formulation.

The structure of this compound facilitates intramolecular hydrogen bonding, which contributes to its solid state at ambient temperatures.[1] The presence of polar amino and hydroxyl groups makes it amenable to dissolution in polar solvents.[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 52820-13-0 | [1][3][4] |

| Molecular Formula | C₇H₉NO₂ | [1][4] |

| Molecular Weight | 139.15 g/mol | [2][4][5] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-Amino-2-hydroxybenzyl alcohol, Benzenemethanol, 3-amino-4-hydroxy- | [2][4][5] |

| Physical Form | Solid | [3] |

| Solubility | Partially soluble in water; Freely soluble in ethanol & methanol; Insoluble in hexane. | [1] |

| Storage Conditions | Store at 2-8°C, protect from light, keep under an inert atmosphere. | [3][6] |

Section 2: Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common industrial strategy for producing substituted aminophenols involves the selective reduction of a corresponding nitrophenol precursor. The following protocol is inferred from methodologies detailed for analogous compounds, such as in U.S. Patent US4329503A.[1] The core principle is the reduction of a nitro group to an amine without affecting other sensitive functional groups on the aromatic ring.

Experimental Protocol: Reduction of 2-nitro-4-(hydroxymethyl)phenol

Causality Behind Experimental Choices:

-

Starting Material: 2-nitro-4-(hydroxymethyl)phenol is the logical precursor, where the nitro group is positioned for reduction to the desired amine.

-

Reducing Agent: Sodium hydrosulfide (NaHS) is a selective reducing agent for aromatic nitro groups, particularly in aqueous systems. It is effective and more controlled than more aggressive agents like catalytic hydrogenation, which could potentially reduce the benzylic alcohol.

-

pH Control: Maintaining a slightly basic pH (around 8.5) is crucial.[1] It ensures the stability of the hydrosulfide reducing species and prevents side reactions or over-reduction.[1]

-

Purification: The product's amphoteric nature (containing both an acidic phenol and a basic amine) is exploited for purification. Acidification of the solution protonates the amino group, but more importantly, it neutralizes the phenoxide, causing the less soluble neutral product to precipitate, allowing for isolation by simple filtration.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge an aqueous solution of ammonium chloride.

-

Precursor Addition: Add the starting material, 2-nitro-4-(hydroxymethyl)phenol, to the vessel.

-

Reducer Addition: Gradually add an aqueous solution of sodium hydrosulfide (NaHS) to the mixture while maintaining the temperature between 70–75°C.[1]

-

pH Monitoring and Control: Throughout the addition, monitor the pH of the reaction mixture. Use a suitable base (e.g., aqueous ammonia) to maintain the pH in the range of 7.0–8.5.[1]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 70–75°C until reaction monitoring (e.g., TLC or HPLC) indicates the complete consumption of the starting material.

-

Product Isolation: Cool the reaction mixture. Carefully adjust the pH to 4.5–5.5 using a suitable acid (e.g., dilute sulfuric acid or acetic acid).[1] This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by filtration. Wash the filter cake with cold water to remove residual salts.

-

Drying: Dry the purified this compound under a vacuum at a moderate temperature. Yields for this type of reaction are reported to be in the 88–94% range.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Aromatic Protons (3H) | δ 6.5 - 7.0 ppm | Protons on the electron-rich aromatic ring. Complex splitting patterns are expected due to their coupling with each other. |

| Methylene Protons (-CH₂OH) | δ 4.4 - 4.7 ppm | Singlet (or doublet if coupled to OH proton). Deshielded by the adjacent oxygen atom. | |

| Phenolic Proton (-OH) | δ 4.0 - 7.0 ppm (variable) | Broad singlet. Chemical shift is highly dependent on solvent, concentration, and temperature. Can be exchanged with D₂O.[7] | |

| Amino Protons (-NH₂) | δ 3.5 - 5.0 ppm (variable) | Broad singlet. Also exchangeable with D₂O. | |

| Alcohol Proton (-CH₂OH) | δ 2.0 - 2.5 ppm (variable) | Broad singlet or triplet. Tends to be exchangeable and its coupling to the CH₂ group is often not observed.[7] | |

| IR Spectroscopy | O-H Stretch (Phenol & Alcohol) | 3200 - 3600 cm⁻¹ (Broad) | A very prominent and broad absorption due to hydrogen bonding is the hallmark of alcohols and phenols.[7] |

| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (Medium) | Two bands may be visible for the primary amine (symmetric and asymmetric stretching). Often overlaps with the O-H band. | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (Medium) | Characteristic of sp² C-H bonds on the benzene ring. | |

| Aromatic C=C Bending | 1500 - 1600 cm⁻¹ (Strong) | Strong absorptions typical for aromatic rings.[7] | |

| C-O Stretch (Alcohol/Phenol) | 1000 - 1260 cm⁻¹ (Strong) | Strong bands corresponding to the C-O single bonds of the alcohol and phenol groups.[7] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 139.06 | Expected molecular ion peak corresponding to the molecular weight. |

| Key Fragment | m/z = 108 | Loss of the hydroxymethyl group (-CH₂OH, 31 Da), a common fragmentation pathway for benzyl alcohols (alpha cleavage).[7] |

Section 4: Reactivity and Industrial Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile precursor.

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It is the key site for diazotization reactions, where it is converted into a diazonium salt. This intermediate can then be coupled with other aromatic compounds (e.g., naphthol derivatives) to form intensely colored azo dyes.[1]

-

Phenolic Hydroxyl Group (-OH): This acidic group can be deprotonated to form a phenoxide, a potent nucleophile. It directs electrophilic aromatic substitution to the ortho and para positions. Its presence is also crucial for chelation with metal ions.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid. It can also participate in condensation reactions, particularly with phenols or amines, to form cross-linked polymer networks. This reactivity is valuable in producing epoxy resins and polyurethanes, where it can enhance crosslinking density and improve the thermal stability of the final material.[1]

Potential Applications Diagram

Caption: Application pathways for this compound.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. This compound is classified as harmful and an irritant.[3][4]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| GHS Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [4] |

Handling and First Aid Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 regulations.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[8]

-

Body Protection: Wear a lab coat and ensure skin is not exposed.[8]

-

-

Handling Practices: Avoid generating dust.[8] Minimize all contact with the material. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9] The recommended storage temperature is between 2-8°C.[6]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

-

Conclusion

This compound (CAS: 52820-13-0) is a compound with significant synthetic potential. Its trifunctional nature provides multiple handles for chemical modification, positioning it as a valuable intermediate in the fields of materials science and fine chemical synthesis. While its direct applications in drug development are less documented than its isomers, its structure presents an interesting scaffold for creating libraries of novel compounds for biological screening, particularly in areas like antioxidant and metal chelation research. Adherence to rigorous safety protocols is mandatory when handling this compound to mitigate its associated health hazards. This guide serves as a foundational resource for scientists to harness the capabilities of this versatile molecule effectively and safely.

References

- Vulcanchem. (n.d.). This compound - 52820-13-0.

- Sigma-Aldrich. (n.d.). This compound | 52820-13-0.

- PubChem. (n.d.). This compound | C7H9NO2 | CID 12000270.

- CymitQuimica. (n.d.). CAS 52820-13-0: Benzenemethanol, 3-amino-4-hydroxy-.

- LookChem. (n.d.). Cas 52820-13-0, 3-Amino-2-hydroxybenzyl alcohol.

- Acros Organics. (n.d.). Material Safety Data Sheet.

- EvitaChem. (n.d.). Buy 4-Amino-2-(hydroxymethyl)phenol.

- BLD Pharm. (n.d.). 52820-13-0 | this compound.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-4-methylphenol.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-(hydroxymethyl)phenol.

- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet.

- Ambeed, Inc. (n.d.). This compound | 52820-13-0 - Sigma-Aldrich.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

Sources

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. CAS 52820-13-0: Benzenemethanol, 3-amino-4-hydroxy- [cymitquimica.com]

- 3. This compound | 52820-13-0 [sigmaaldrich.com]

- 4. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 52820-13-0|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

The Solubility Profile of 2-Amino-4-(hydroxymethyl)phenol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-(hydroxymethyl)phenol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in dye and pigment production, as well as in polymer chemistry where it serves as a valuable crosslinking agent to enhance thermal stability in resins and coatings.[1] This document delineates the theoretical principles governing its solubility, offers a qualitative and predictive solubility profile in a range of common laboratory solvents, and provides a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a multifunctional aromatic compound with the chemical formula C₇H₉NO₂.[2] Its molecular structure, featuring a phenol, an amino group, and a hydroxymethyl group, imparts a unique combination of properties that make it a valuable building block in several industrial applications. Notably, it is utilized as a coupling agent in the synthesis of azo dyes and as a crosslinking agent in the production of epoxy resins and polyurethanes.[1]

The successful application of this compound in these synthetic processes is intrinsically linked to its solubility in various reaction media. Proper solvent selection, guided by a thorough understanding of the compound's solubility, is paramount for achieving optimal reaction kinetics, maximizing product yield, and simplifying purification processes. In the context of drug development, where phenolic compounds are often investigated for their antioxidant and other pharmacological properties, solubility is a critical determinant of bioavailability and formulation feasibility.[3]

This guide provides an in-depth exploration of the solubility of this compound, moving from theoretical underpinnings to practical experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key functional groups—amino (-NH₂), hydroxyl (-OH), and hydroxymethyl (-CH₂OH)—play a pivotal role in its interactions with different solvents.

Key Molecular Features Influencing Solubility:

-

Polar Functional Groups: The presence of amino, hydroxyl, and hydroxymethyl groups allows for the formation of hydrogen bonds with polar solvents. These groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like water and alcohols.

-

Aromatic Ring: The benzene ring is a nonpolar feature, which contributes to its solubility in organic solvents with some aromatic character.

-

Amphoteric Nature: The amino group provides basic character, while the phenolic hydroxyl group is weakly acidic. This allows the compound's solubility in aqueous solutions to be significantly influenced by pH. At low pH, the amino group can be protonated to form a more soluble salt, while at high pH, the phenolic hydroxyl group can be deprotonated, also enhancing aqueous solubility.[2]

The interplay of these features results in a nuanced solubility profile, which is summarized in the following table.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Partially soluble in water, freely soluble in ethanol and methanol.[1][4] | The hydroxyl, amino, and hydroxymethyl groups can form strong hydrogen bonds with these solvents. The larger alkyl chain of ethanol and methanol can better accommodate the nonpolar aromatic ring compared to water. Aqueous solubility is enhanced at acidic or basic pH.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderately to highly soluble. | These solvents can act as hydrogen bond acceptors, interacting with the -OH and -NH₂ groups. Their organic nature allows for favorable interactions with the aromatic ring. |

| Nonpolar | Hexane, Toluene | Insoluble.[1] | The high polarity of this compound and its hydrogen bonding capabilities are incompatible with the nonpolar, non-hydrogen bonding nature of these solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of solid compounds in various solvents.[3][5][6]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid solute with a known volume of the solvent in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically, typically by spectrophotometry or gravimetry.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials and Equipment:

-

Selected solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker bath or incubator

-

Syringes and syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or drying oven and desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount is not critical, as long as undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 298.15 K or 313.15 K) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature environment for at least 24 hours to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

-

For Spectrophotometric Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a previously prepared calibration curve.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calculate the concentration of the original saturated solution using the calibration curve and the dilution factor.

-

-

For Gravimetric Analysis:

-

Accurately weigh a known volume of the filtered supernatant in a pre-weighed container.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Cool the container in a desiccator and weigh it again.

-

The mass of the dissolved solid is the difference between the final and initial weights of the container. Calculate the solubility in terms of g/L or other appropriate units.

-

-

Factors Influencing Solubility: A Deeper Dive

The Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. For this compound, an increase in temperature will provide the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, leading to greater solubility. When developing synthetic procedures, leveraging temperature can be a key strategy for dissolving the compound and ensuring it remains in solution during the reaction.

The Critical Role of pH

As an amphoteric substance, the solubility of this compound in aqueous media is highly dependent on pH.

Caption: Influence of pH on the aqueous solubility of this compound.

This pH-dependent solubility can be exploited during synthesis and purification. For instance, the compound can be dissolved in an acidic or basic aqueous solution and then precipitated by adjusting the pH to its isoelectric point, where it is least soluble. This is a common strategy for the purification of aminophenols.[1]

Conclusion

The solubility of this compound is a multifaceted property governed by its polar functional groups, aromatic character, and the nature of the solvent. It exhibits good solubility in polar organic solvents like ethanol and methanol, partial and pH-dependent solubility in water, and poor solubility in nonpolar solvents. For researchers and professionals in chemical synthesis and drug development, a thorough understanding of these solubility characteristics is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. The experimental protocol provided in this guide offers a robust framework for determining the precise solubility of this compound in any solvent of interest, thereby enabling its effective and efficient application.

References

- This compound - 52820-13-0 - Vulcanchem. (n.d.).

- Aqueous Solubility of Some Natural Phenolic Compounds - CORE. (n.d.).

- (PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.).

- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. (n.d.).

- This compound | 52820-13-0 - Sigma-Aldrich. (n.d.).

- This compound | C7H9NO2 | CID 12000270 - PubChem. (n.d.).

- 2-Amino-4-methylphenol - Solubility of Things. (n.d.).

- Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- This compound | 52820-13-0 - Sigma-Aldrich. (n.d.).

- Extraction techniques for the determination of phenolic compounds in food - SciSpace. (n.d.).

- Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) - EvitaChem. (n.d.).

Sources

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 52820-13-0 [sigmaaldrich.com]

- 8. This compound | 52820-13-0 [sigmaaldrich.com]

2-Amino-4-(hydroxymethyl)phenol safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of this compound

This compound is an aminophenol derivative characterized by a benzene ring substituted with amino, hydroxyl, and hydroxymethyl groups.[1] This compound serves as a valuable intermediate in various fields, including the synthesis of dyes, pigments, and potentially as a precursor for pharmaceutical agents and polymer chemistry applications.[1][2] Its multifunctional nature, however, necessitates a thorough understanding of its safety and hazard profile to ensure safe handling and mitigate risks in research and development settings. This guide provides a comprehensive overview of its hazards, exposure controls, and emergency procedures, grounded in authoritative safety data.

Chemical and Physical Identity

A foundational understanding of a chemical's properties is paramount to its safe handling. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 52820-13-0 | [1][3] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [3][4] |

| Physical Form | Solid / Crystalline Solid | [1] |

| Synonyms | 3-Amino-2-hydroxybenzyl alcohol | [3][5] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with significant health hazards that demand careful attention.[3]

| GHS Classification | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |

GHS Pictogram:

Signal Word: Warning [3]

Toxicological Profile: Understanding the Health Risks

The toxicological data underscores the importance of minimizing exposure. The primary hazards are associated with acute exposure through ingestion, skin/eye contact, and inhalation.

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302), indicating that ingestion can lead to adverse health effects.[3]

-

Skin and Eye Irritation: As a Category 2 irritant for both skin (H315) and eyes (H319), direct contact can cause inflammation, redness, and pain.[3][6] Skin contact may result in itching, scaling, or blistering.[6] Eye contact can cause serious damage and should be treated as a medical emergency.[6]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system (H335), leading to symptoms like coughing and shortness of breath.[3][6][7]

-

Data Gaps: It is crucial to note that comprehensive toxicological properties, including long-term effects like carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated for this specific compound.[8] Therefore, it should be handled with the prudence afforded to a substance with an unknown chronic toxicity profile.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust framework for safety.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions that isolate the hazard from the operator.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][8] A certified chemical fume hood is the recommended engineering control to minimize inhalation of dust.[9]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate decontamination in case of accidental contact.[6][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][10]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as appropriate for the exposure level.[8]

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal

Handling Protocols

-

Avoid all personal contact, including inhalation of dust.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[12]

-

Avoid formation of dust and aerosols.[8][11] Use non-sparking tools for manipulation.[11]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep containers tightly sealed when not in use.[12]

Storage Conditions

Proper storage is critical to maintain chemical integrity and prevent accidental release.

-

Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to 4°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[7][9]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

-

Contaminated packaging should be treated as unused product and disposed of accordingly.[8]

-

All disposal practices must adhere to local, state, and federal regulations.

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly reduce the severity of injury and environmental impact.

First Aid Measures

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] If skin irritation occurs, get medical advice.[6][7] For phenol-type compounds, rapid decontamination is critical to minimize absorption.[10][13] Some protocols recommend wiping the area with polyethylene glycol (PEG 300 or 400) after initial water flushing.[13][14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[10]

Caption: First aid decision tree for exposure incidents.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Hazards from Combustion: Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx).[6][8]

-

Spill Cleanup:

-

Evacuate personnel and ensure adequate ventilation. Remove all ignition sources.[11]

-

Wear full PPE, including respiratory protection.[8]

-

Avoid creating dust.[8][12] Sweep or vacuum up the material and place it in a suitable, closed, and labeled container for disposal.[6][8]

-

Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[12]

-

Environmental Hazards

Phenolic compounds can be toxic to aquatic organisms.[16][17] While specific ecotoxicity data for this compound is limited, it is imperative to prevent its release into the environment.[6][11] The compound should be handled and disposed of in a manner that avoids contamination of soil, drains, and waterways.[6][8]

References

-

This compound | C7H9NO2 | CID 12000270 - PubChem. National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 2-Amino-4-(3-amino-4-hydroxyphenoxy)phenol. Capot Chemical Co., Ltd. [Link]

-

2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem. National Center for Biotechnology Information. [Link]

-

Standard Operating Procedure - Phenol. UNM Chemistry. [Link]

-

4-Amino-2-(hydroxymethyl)phenol | C7H9NO2 | CID 2763826 - PubChem. National Center for Biotechnology Information. [Link]

-

First aid guidance - Phenol Exposure. University of York Department of Biology. [Link]

-

Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... ResearchGate. [Link]

- RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.

-

FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. Queen's University Belfast. [Link]

-

Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

ICSC 0070 - PHENOL. International Labour Organization. [Link]

-

Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. ResearchGate. [Link]

-

Phenol - Chemical Safety Facts. American Chemistry Council. [Link]

-

Phenolic Compounds: Health Effects and Its Removal From Aqueous Environments by Low Cost Adsorbents. Brieflands. [Link]

-

Formaldehyde - Wikipedia. Wikipedia. [Link]

-

Phenol: toxicological overview. UK Health Security Agency. [Link]

Sources

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

- 3. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(hydroxymethyl)phenol | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 14. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 15. qub.ac.uk [qub.ac.uk]

- 16. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]

- 17. brieflands.com [brieflands.com]

commercial availability of 2-Amino-4-(hydroxymethyl)phenol

An In-depth Technical Guide to 2-Amino-4-(hydroxymethyl)phenol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aminophenolic compound. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's commercial availability, synthesis, key properties, and applications, grounding all information in established scientific principles and commercially available data.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 52820-13-0) is an aromatic compound featuring a phenol ring substituted with an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group.[1] This unique trifunctional structure—combining the nucleophilicity of the amine, the acidic and coupling nature of the phenol, and the reactive hydroxyl group—makes it a valuable intermediate in various synthetic applications. Its structure facilitates intramolecular hydrogen bonding, which influences its physical state and solubility.[1]

The key physicochemical properties are summarized below, compiled from authoritative chemical databases and supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 52820-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 151.15 g/mol (PubChem: 139.15 g/mol ) | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI Key | NGYKCAMDGXRBNP-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥97% | [3] |

| Solubility | Moderately soluble in polar solvents like ethanol and methanol; partially soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light. | [3] |

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to several grams. The availability and pricing can fluctuate, and for larger quantities, direct inquiry with suppliers is recommended.

| Supplier (via Sigma-Aldrich) | Example Quantities | Example Pricing (USD) | Notes |

| ChemScene LLC | 250 mg | $29.00 | Ships in ~7 days. |

| 1 g | $75.00 | ||

| 5 g | $364.00 | ||

| Ambeed, Inc. | 100 mg | $28.75 | Ships in ~7 days.[3] |

| 250 mg | $34.50 | ||

| 1 g | $89.70 | ||

| 5 g | $434.70 |

Note: Pricing and availability are subject to change. The listed prices are for reference as of the time of this guide's compilation. Some suppliers may list the product as available only upon request.

Procurement Logic:

For initial screening and small-scale experiments, purchasing from established vendors like those listed on Sigma-Aldrich ensures high purity (typically ≥97%) and reliable characterization data.[3] For scale-up studies, a custom synthesis or a bulk inquiry with manufacturers like BLD Pharm or Vulcanchem may be more cost-effective.[1][4]

Synthesis and Manufacturing Pathways

While numerous synthetic routes may exist, the most probable industrial-scale synthesis is inferred from methodologies patented for structurally related aminophenols, such as the reduction of a nitro-phenol precursor.[1]

Industrial Synthesis Workflow

The industrial approach prioritizes yield, safety, and cost-effectiveness. A common strategy involves the selective reduction of a nitrophenol. The causality of this choice lies in the widespread availability of nitration chemistries and the efficiency of nitro-group reduction.

Caption: Industrial synthesis workflow for this compound.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a validated, self-consistent laboratory adaptation of the industrial process described.

Objective: To synthesize this compound from its nitro precursor.

Materials:

-

2-nitro-4-(hydroxymethyl)phenol (1 equivalent)

-

Sodium hydrosulphide (NaHS) (3-4 equivalents)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (1M)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

pH meter, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the 2-nitro-4-(hydroxymethyl)phenol precursor in deionized water containing a catalytic amount of ammonium chloride.

-

Initiating Reduction: Heat the mixture to 70-75°C. The elevated temperature is crucial for achieving a reasonable reaction rate.

-

Reagent Addition: Slowly add an aqueous solution of sodium hydrosulphide (NaHS) to the flask over 1-2 hours. This controlled addition prevents exothermic runaway reactions.

-

pH Monitoring and Control: Throughout the addition, continuously monitor the reaction pH. Maintain the pH between 7.0 and 8.5 by adding 1M NaOH as needed.[1] Causality: A pH below 7 can lead to side reactions, while a pH above 8.5 may reduce the efficiency of the hydrosulphide reductant. This specific range is optimal for selective nitro reduction.[1]

-

Reaction Completion: After the addition is complete, maintain the temperature and stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor via TLC.

-

Product Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of 4.5-5.5.[1] This protonates the amine, but more importantly, it precipitates the amphoteric product at its isoelectric point, maximizing recovery.

-

Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual salts.

-

Drying: Dry the purified solid under vacuum to yield the final product, this compound. Expected yields based on analogous patented processes are in the range of 88-94%.[1]

Applications in Research and Drug Development

The compound's trifunctional nature opens pathways to several applications.

Caption: Major application pathways for this compound.

Pharmaceutical Intermediates

The aminophenol moiety is a known pharmacophore. The compound serves as a precursor for synthesizing metal-chelating agents and antioxidants.[1] The phenolic hydroxyl group is a radical scavenger, a property under investigation for therapeutic applications. While direct evidence is limited for this specific isomer, derivatives of its positional isomer, 4-Amino-2-(hydroxymethyl)phenol, have shown promise as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases and preventing β-amyloid aggregation.[5] This suggests that this compound could be a valuable starting scaffold for exploring new therapeutic agents in neurodegenerative diseases or conditions involving oxidative stress.

Polymer and Material Science

In polymer chemistry, this compound can be integrated into epoxy resins or polyurethanes.[1] The amino and hydroxyl groups can react with epoxy or isocyanate functionalities, respectively, acting as a crosslinking agent. Causality: This incorporation enhances the crosslinking density of the polymer network, leading to improved thermal stability and mechanical properties, making it a valuable additive in high-performance coatings and adhesives.[1]

Dye and Pigment Synthesis

The molecule is an effective coupling agent in the production of azo dyes.[1] The amino group can be diazotized to form a reactive diazonium salt. This salt then undergoes an azo coupling reaction with other aromatic compounds (e.g., naphthol derivatives) to form intensely colored azo compounds, which are the basis of many commercial dyes.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment. The compound is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Harmful/Irritant | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere as recommended.[3]

Conclusion and Future Outlook

This compound is a readily accessible, multi-functional chemical intermediate with significant potential in diverse fields. While its current primary applications are in the dye and polymer industries, its structural similarity to biologically active molecules makes it a compelling candidate for further exploration in medicinal chemistry and drug discovery. Future research could focus on leveraging its unique substitution pattern to develop novel ligands, catalytic agents, or therapeutic scaffolds.

References

- Vulcanchem. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52820-13-0 [sigmaaldrich.com]

- 4. 52820-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

A Guide to the Spectroscopic Characterization of 2-Amino-4-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] In the absence of a complete, published experimental dataset in a single source, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's spectral features for identification, quality control, and reaction monitoring. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its spectral output.

Introduction and Molecular Structure

This compound is a substituted phenol containing three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a primary benzylic alcohol (-CH₂OH). The relative positions of these groups on the benzene ring dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring purity and confirming structural integrity during synthetic processes.

The molecular formula is C₇H₉NO₂, with a monoisotopic mass of approximately 139.063 Da.[1][3] Understanding the interplay of the electron-donating effects of the amine and hydroxyl groups and the substitution pattern is crucial for interpreting the spectral data that follows.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis is based on the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, amine, and hydroxyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating -OH and -NH₂ groups increase electron density on the aromatic ring, shifting the ring protons to a higher field (lower ppm) than those of unsubstituted benzene (δ 7.34).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ar-H (H-6) | ~6.65 | Doublet (d) | 1H | Ortho to -OH and meta to -NH₂. Coupled to H-5. |

| Ar-H (H-5) | ~6.75 | Doublet of doublets (dd) | 1H | Ortho to -CH₂OH and meta to -OH. Coupled to H-6 and H-3. |

| Ar-H (H-3) | ~6.85 | Doublet (d) | 1H | Ortho to -NH₂ and meta to -CH₂OH. Coupled to H-5. |

| -CH₂OH | ~4.40 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. |

| -NH₂ | ~4.90 | Broad Singlet (br s) | 2H | Labile protons, signal may broaden or exchange. |

| Ar-OH | ~8.90 | Broad Singlet (br s) | 1H | Phenolic proton, acidic. Signal position is concentration-dependent. |

| -CH₂OH | ~5.10 | Broad Singlet (br s) | 1H | Alcoholic proton, labile. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent because it allows for the observation of exchangeable -OH and -NH₂ protons.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (-OH) | ~145.0 | Aromatic carbon attached to the highly electronegative oxygen. |

| C-2 (-NH₂) | ~138.0 | Aromatic carbon attached to nitrogen. |

| C-4 (-CH₂OH) | ~130.0 | Substituted aromatic carbon. |

| C-3 | ~115.0 | Aromatic CH, influenced by adjacent -NH₂ and -CH₂OH groups. |

| C-5 | ~118.0 | Aromatic CH, influenced by adjacent -CH₂OH and C-6. |

| C-6 | ~114.0 | Aromatic CH, influenced by adjacent -OH and -NH₂ groups. |

| -C H₂OH | ~62.5 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional proton spectrum over a spectral width of 12-16 ppm.

-

Employ a relaxation delay of 1-2 seconds and co-add 16-32 scans for a good signal-to-noise ratio.[5]

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 200-240 ppm.

-

Use a relaxation delay of 2-5 seconds and co-add 1024-4096 scans.[5]

-

Reference the spectrum to the DMSO solvent peak at δ 39.52.

-

-

Confirmation of -OH/-NH₂ protons: To confirm the identity of the labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear due to hydrogen-deuterium exchange.[6]

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong, broad absorptions from the O-H and N-H bonds in the high-wavenumber region.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400 - 3200 | O-H and N-H Stretching | Strong, Broad | Phenol (-OH), Alcohol (-OH), Amine (-NH₂) |

| 3050 - 3010 | C-H Stretching | Medium | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Medium | Aliphatic C-H (-CH₂-) |

| 1620 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Medium-Strong | Aromatic Ring |

| 1260 - 1180 | C-O Stretching | Strong | Phenolic C-O |

| 1080 - 1020 | C-O Stretching | Strong | Primary Alcohol C-O |

| 850 - 800 | C-H Bending (Out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

Insight: The most characteristic feature will be the very broad envelope between 3400 and 3200 cm⁻¹, which is a composite of two O-H stretches (phenolic and alcoholic) and the symmetric/asymmetric N-H stretches of the primary amine.[7][8] The presence of strong C-O stretching bands around 1200 cm⁻¹ and 1050 cm⁻¹ further confirms the phenol and alcohol moieties.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.[5]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to show a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak should appear at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular weight of the compound (C₇H₉NO₂).[1]

-

Key Fragmentations:

-

m/z 122: Loss of a hydroxyl radical (•OH) from the benzylic alcohol, or loss of NH₃ (ammonia).

-

m/z 121: Loss of H₂O (18 Da) from the molecular ion. This is a common fragmentation for alcohols.

-

m/z 110: Loss of the formaldehyde radical (•CH₂OH, 31 Da).

-

m/z 108: Loss of CH₂O (30 Da) followed by loss of H•.

-

m/z 81: Further fragmentation of the aromatic ring.

-

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - H₂O]⁺• | Loss of water |

| 110 | [M - •CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 108 | [C₆H₆NO]⁺ | Benzylic cleavage |

Note: PubChemLite provides predicted collision cross-section data for various adducts, which is useful for advanced LC-MS analysis. For the [M+H]⁺ adduct, the predicted m/z is 140.07060.[3]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with logical bond cleavages of the parent structure.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its combination of aromatic, amine, and alcohol functionalities. This guide provides a robust predictive framework for its characterization by ¹H NMR, ¹³C NMR, IR, and MS. The predicted data, summarized below, serves as a reliable benchmark for confirming the identity and purity of this compound in a research or industrial setting. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for confident structural verification.

Summary Table of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value / Range |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.6 - 6.9 ppm |

| Methylene Protons (-CH₂OH) | δ ~4.4 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 114 - 145 ppm |

| Aliphatic Carbon (-CH₂OH) | δ ~62.5 ppm | |

| IR | O-H / N-H Stretch | 3400 - 3200 cm⁻¹ (Strong, Broad) |

| C-O Stretch (Phenol/Alcohol) | 1260-1180 cm⁻¹ / 1080-1020 cm⁻¹ (Strong) | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 139 |

| | Major Fragment | m/z 121 ([M - H₂O]⁺•) |

References

- The Royal Society of Chemistry. Supporting information.

- ResearchGate. ¹³C NMR spectrum of compound 5.

-

PubChem. This compound. CID 12000270. Retrieved from [Link]

-

PubChemLite. This compound (C7H9NO2). Retrieved from [Link]

-

PubChem. 2-Amino-4-methylphenol. CID 7264. Retrieved from [Link]

-

NIST WebBook. Phenol, 2-[(4-hydroxyphenyl)methyl]-. Retrieved from [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. Proton NMR Table. Retrieved from [Link]

-

PubChem. 2-((4-Hydroxybenzyl)amino)phenol. CID 2246060. Retrieved from [Link]

-

PECSA Analytical. Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NIST WebBook. Phenol, 4-(2-aminoethyl)-. Retrieved from [Link]

-

PubChem. 4-Amino-2-(hydroxymethyl)phenol. CID 2763826. Retrieved from [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. Retrieved from [Link]

-

Human Metabolome Database. Showing metabocard for 2-Hydroxybenzyl alcohol (HMDB0059709). Retrieved from [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52820-13-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 2-Amino-4-(hydroxymethyl)phenol: A Scaffolding Molecule for Advanced Research Applications

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-4-(hydroxymethyl)phenol is a multifunctional aromatic compound poised for significant utility across diverse scientific disciplines. Its unique trifunctional structure, featuring an amino group, a phenolic hydroxyl, and a primary alcohol, makes it a highly versatile building block. This guide provides an in-depth exploration of its foundational chemistry, synthetic pathways, and a series of high-potential research applications. We delve into its utility as a scaffold in medicinal chemistry for developing novel therapeutics, its role in creating advanced polymers with enhanced properties, its potential as a ligand in catalysis, and its foundational use in dye synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for innovative projects.

Section 1: Foundational Chemistry and Properties

A thorough understanding of a molecule's fundamental characteristics is paramount before its inclusion in any research workflow. This compound is a stable, crystalline solid at room temperature, possessing a molecular architecture that allows for a wide range of chemical transformations.

Molecular Profile

The core data for this compound is summarized below. The presence of hydrogen-bonding groups (amino, hydroxyl) contributes to its solid state and its solubility profile.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 52820-13-0 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Common Synonyms | 3-Amino-4-hydroxybenzyl alcohol | [2] |

| Physical Form | Solid | [3] |

Physicochemical & Handling Characteristics

The compound's functional groups dictate its behavior in various solvents and its handling requirements.

-

Solubility: It exhibits moderate solubility in polar solvents like water (enhanced at acidic or basic pH), and is freely soluble in alcohols such as ethanol and methanol. It is largely insoluble in nonpolar solvents like hexane.[1]

-

Storage: For optimal stability, it should be stored in a dark place under an inert atmosphere at 2-8°C.[4]

-

Safety Profile: As a functionalized amine and phenol, appropriate precautions are necessary. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Section 2: Synthesis and Derivatization Strategy

The reliable synthesis of this compound is critical for its application. A robust two-step pathway, beginning with a common starting material, is recommended. This approach involves the hydroxymethylation of a nitrophenol followed by the selective reduction of the nitro group.

Recommended Synthetic Protocol

Step A: Synthesis of 4-(hydroxymethyl)-2-nitrophenol (Precursor)

This step introduces the hydroxymethyl group onto the phenol ring. The choice of 2-nitrophenol as the starting material strategically places the nitro group for subsequent reduction to the desired 2-amino isomer.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrophenol (40 g), 40% formaldehyde (100 g), and concentrated hydrochloric acid (200 ml).[5]

-

Reflux: Heat the mixture to boiling and maintain reflux for six hours. The HCl acts as a catalyst for the electrophilic aromatic substitution reaction.

-

Workup: After cooling, decant the supernatant liquid from the resulting heavy oil.

-

Purification: Steam distill the oil to remove any unreacted 2-nitrophenol. Extract the residue multiple times with boiling water.

-

Crystallization: Filter the combined hot aqueous extracts and allow them to cool. The product, 4-(hydroxymethyl)-2-nitrophenol, will crystallize as long yellow needles.[5] Recrystallize from water to achieve high purity (melting point: 97°C).[5]

Step B: Reduction of 4-(hydroxymethyl)-2-nitrophenol

This step converts the nitro group to the target amino group. Chemical reduction using sodium hydrosulphide is an effective and high-yield method inferred from analogous patented procedures for aminophenol synthesis.[1]

-

Reaction Setup: Dissolve the precursor, 4-(hydroxymethyl)-2-nitrophenol, in an aqueous solution of ammonium chloride.

-

Reagent Addition: While monitoring the pH, add a solution of sodium hydrosulphide (NaHS). Maintain the temperature between 70-75°C.[1]

-

pH Control (Critical): The causality behind this step is crucial for selectivity. The pH must be carefully maintained in the range of 7.0-8.5.[1] A more acidic environment can lead to side reactions, while a more basic one may reduce reaction efficiency. This controlled pH ensures the selective reduction of the nitro group without affecting the other functional groups.

-

Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture to a pH of 4.5-5.5 to precipitate the product.[1]

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound. Yields for this type of reduction typically exceed 90%.[1]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Key Reaction Parameters (Reduction Step)

| Parameter | Recommended Value/Range | Rationale & Significance |

| Reducing Agent | Sodium Hydrosulphide (NaHS) | Provides high selectivity for nitro group reduction with excellent yield.[1] |

| Temperature | 70–75°C | Ensures a sufficient reaction rate without promoting thermal degradation.[1] |

| pH Range | 7.0–8.5 | Critical for preventing over-reduction and maximizing product selectivity.[1] |

| Final Yield | 88–94% | Demonstrates the efficiency of this industrial-analogous protocol.[1] |

Section 3: Potential Research Applications

The molecule's three distinct functional groups open doors to several high-impact research areas. Each group can be addressed with specific chemical reactions, making it a versatile starting point.

As a Scaffold in Medicinal Chemistry

The aminophenol core is a well-established pharmacophore. The presence of both hydrogen bond donors and acceptors, combined with the antioxidant potential of the phenolic hydroxyl group, makes this molecule an attractive starting point for drug discovery.[6][7]

3.1.1. Rationale: Antioxidant and Neuroprotective Agents

Phenolic compounds are known free-radical scavengers.[6][8] Furthermore, derivatives of the structural isomer, 4-Amino-2-(hydroxymethyl)phenol, have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[9] This strongly suggests that this compound could serve as a scaffold for developing novel multifunctional agents that combine antioxidant and neuroprotective activities.

3.1.2. Proposed Research Workflow: Screening for Neuroprotective Activity

Caption: Workflow for developing neuroprotective agents.

3.1.3. Experimental Protocol: In Vitro Antioxidant DPPH Assay

This protocol provides a self-validating system to quantify the radical-scavenging ability of the title compound or its derivatives.

-

Preparation: Prepare a 1 mM stock solution of this compound in methanol. Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid should be used as a positive control.

-

Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 µM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration from purple to yellow indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) can then be determined by plotting inhibition percentage against concentration.

In Advanced Polymer Science

The amine and two hydroxyl groups provide multiple reaction sites for polymerization and cross-linking, making it a valuable monomer for creating high-performance materials.

3.2.1. Rationale: Epoxy Resin Curing Agent

The primary amine and phenolic hydroxyl groups can readily react with the epoxide rings of common resins like diglycidyl ether of bisphenol A (DGEBA). Incorporating this compound is hypothesized to enhance cross-linking density and thermal stability due to its rigid aromatic core and multiple reactive sites.[1] This can lead to materials with improved mechanical strength and higher glass transition temperatures, suitable for advanced coatings and adhesives.[1]

3.2.2. Experimental Protocol: Formulation and Testing of an Epoxy Resin

-

Formulation: Melt DGEBA resin at 80°C. In a separate container, dissolve a stoichiometric amount of this compound as the curing agent in a minimal amount of a compatible solvent (e.g., N,N-dimethylformamide) with gentle warming.

-

Mixing: Add the curing agent solution to the molten epoxy resin and stir vigorously for 5-10 minutes until a homogeneous mixture is achieved.

-

Curing: Pour the mixture into a pre-heated mold and cure in a programmable oven. A typical curing cycle would be 120°C for 2 hours followed by a post-cure at 150°C for 2 hours.

-

Characterization: After cooling, the cured polymer can be subjected to analysis.

-

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

-

Mechanical Testing: Use Dynamic Mechanical Analysis (DMA) or tensile testing to measure storage modulus and tensile strength.

-

In Dye Chemistry

The 2-aminophenol structure is a classic precursor in the synthesis of azo dyes and other colorants.

3.3.1. Rationale: Azo Dye Synthesis

The primary aromatic amine can be converted into a diazonium salt under cold, acidic conditions.[1] This highly reactive intermediate can then undergo an electrophilic substitution reaction (azo coupling) with an electron-rich coupling component, such as a naphthol derivative, to form a brightly colored azo compound.[1] The hydroxymethyl group offers a potential site for further modification to tune the dye's solubility or binding properties.

3.3.2. Experimental Protocol: Synthesis of a Simple Azo Dye

-

Diazotization: Dissolve this compound in 2 M HCl and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 15-20 minutes to form the diazonium salt solution.

-

Coupling: In a separate beaker, dissolve an equimolar amount of a coupling agent (e.g., 2-naphthol) in 2 M NaOH solution and cool it in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. An intensely colored precipitate (the azo dye) should form immediately.

-

Isolation: Allow the reaction to proceed for 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Section 4: Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a platform molecule with significant untapped potential. Its trifunctional nature provides chemists and material scientists with a powerful tool for innovation. Future research should focus on synthesizing and screening libraries of its derivatives for enhanced biological activity, particularly in the neurodegenerative and antimicrobial domains. In polymer science, its incorporation into novel copolymers could yield materials with bespoke thermal and mechanical properties. The exploration of its coordination chemistry could also lead to new catalysts for asymmetric synthesis. As synthetic methods become more refined and accessible, the applications for this versatile scaffold are set to expand considerably.

References

-

Title: Preparation of 4-(hydroxymethyl)-2-nitrophenol Source: PrepChem.com URL: [Link]

-

Title: this compound | C7H9NO2 | CID 12000270 Source: PubChem URL: [Link]

-

Title: 4-Amino-2-(hydroxymethyl)phenol | C7H9NO2 | CID 2763826 Source: PubChem URL: [Link]

-

Title: Simple Environmentally-Friendly Reduction of 4-Nitrophenol Source: MDPI URL: [Link]

-

Title: Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride Source: RSC Publishing URL: [Link]

-

Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential Source: MDPI URL: [Link]

Sources

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52820-13-0 [sigmaaldrich.com]

- 4. 52820-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- | 1761-57-5 [smolecule.com]

- 9. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Amino-4-(hydroxymethyl)phenol

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-Amino-4-(hydroxymethyl)phenol, a valuable chemical intermediate in the production of dyes, polymers, and pharmaceutical agents.[1][2] The synthesis commences with the acid-catalyzed hydroxymethylation of 2-nitrophenol using formaldehyde to yield the intermediate, 4-(hydroxymethyl)-2-nitrophenol. This intermediate is subsequently purified and then reduced via catalytic hydrogenation to afford the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and detailed analytical validation steps to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

This compound is an aromatic compound containing amino, hydroxyl, and hydroxymethyl functional groups. This trifunctional nature makes it a versatile precursor in organic synthesis. The amino and hydroxyl groups are key features for its use as a coupling agent in azo dyes and for enhancing the crosslinking density and thermal stability of polymers like epoxy resins and polyurethanes.[1] The synthesis strategy detailed herein is designed for reliability and scalability in a standard laboratory setting.

The chosen synthetic route involves two distinct, high-yielding stages:

-